molecular formula C10H11F3N2O2 B1349271 methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate CAS No. 333309-25-4

methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate

Cat. No.: B1349271
CAS No.: 333309-25-4
M. Wt: 248.2 g/mol
InChI Key: VTEZFSZBHQUQON-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole-Based Compounds

The historical foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the fundamental synthetic methodologies that continue to influence heterocyclic chemistry today. Knorr's groundbreaking discovery occurred during his attempts to synthesize quinoline derivatives with antipyretic activity, which serendipitously led to the synthesis of antipyrine, marking the birth of synthetic pharmaceutical chemistry. This compound, now known as phenazone, became the first synthetic drug and remained the most widely used therapeutic agent until it was eventually superseded by aspirin in the early twentieth century.

The significance of Knorr's contribution extended beyond the discovery of a single compound; his work established the theoretical framework for understanding the reactivity and tautomerism of pyrazole systems. The classical Knorr pyrazole synthesis, involving the condensation of 1,3-diketones with hydrazine derivatives, remains one of the most reliable and widely employed methods for constructing pyrazole rings. This methodology demonstrated remarkable versatility, as evidenced by the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine according to the reaction: CH3C(O)CH2C(O)CH3 + N2H4 → (CH3)2C3HN2H + 2 H2O.

Complementing Knorr's contributions, Hans von Pechmann developed an alternative synthetic approach in 1898, establishing the Pechmann pyrazole synthesis through the reaction of acetylene with diazomethane. This method, involving 1,3-dipolar cycloaddition between diazomethane and molecules containing carbon-carbon double bonds followed by subsequent oxidation, provided access to pyrazole derivatives through a mechanistically distinct pathway. The Pechmann synthesis proved particularly valuable for incorporating specific substitution patterns and has been extensively utilized in the preparation of complex pyrazole scaffolds.

The evolution of pyrazole chemistry continued throughout the twentieth century, with researchers discovering the first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, in watermelon seeds in 1959. This discovery challenged the prevailing assumption that pyrazoles were exclusively synthetic compounds and opened new avenues for understanding the biological significance of these heterocyclic systems. The subsequent isolation of 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the Piperaceae family, further demonstrated the natural occurrence and potential biological relevance of pyrazole-containing compounds.

Significance of Cyclopenta-Fused Pyrazole Scaffolds

Cyclopenta-fused pyrazole systems represent a specialized class of heterocyclic compounds that combine the inherent biological activity of pyrazole cores with the conformational constraints imposed by five-membered carbocyclic rings. These structural features create unique three-dimensional molecular architectures that can interact with biological targets in ways that are distinct from both simple pyrazoles and other fused heterocyclic systems. The cyclopenta[c]pyrazole framework, in particular, has attracted significant attention due to its potential for accessing novel chemical space and its capacity to serve as a privileged scaffold in drug discovery programs.

The synthesis of cyclopenta[c]pyrazole derivatives has been achieved through various methodologies, with condensation reactions of diarylmethylidenecyclopentanes with hydrazine derivatives being one of the most established approaches. These reactions proceed through nucleophilic attack of hydrazine on the activated carbon-carbon double bond, followed by cyclization to form the fused pyrazole ring system. The regioselectivity and stereochemistry of these transformations can be influenced by the electronic and steric properties of the substituents on both the cyclopentane and hydrazine components.

Recent advances in cyclopenta[c]pyrazole synthesis have expanded the methodological toolkit available to synthetic chemists. The development of domino sequences involving one-carbon homologation and intramolecular azomethine ylide formation has provided efficient access to these scaffolds from readily available starting materials. These modern synthetic approaches often employ transition metal catalysis or organocatalytic methods to achieve high levels of selectivity and functional group tolerance, enabling the preparation of structurally diverse cyclopenta[c]pyrazole libraries for biological evaluation.

The conformational rigidity imposed by the cyclopentane ring fusion provides several advantages in medicinal chemistry applications. The reduced conformational flexibility can lead to enhanced binding affinity through pre-organization of the molecular structure in biologically relevant conformations. Additionally, the increased molecular complexity and three-dimensional character of these scaffolds can provide access to previously unexplored regions of chemical space, potentially leading to the discovery of novel biological activities and improved selectivity profiles.

Structural Feature Benefit in Drug Design Reference
Cyclopenta fusion Conformational rigidity
Reduced flexibility Enhanced binding affinity
3D molecular architecture Access to novel chemical space
Ring constraint Improved selectivity

Importance of Trifluoromethyl Substitution in Heterocyclic Chemistry

The trifluoromethyl group has emerged as one of the most valuable functional groups in modern medicinal chemistry, owing to its unique electronic and steric properties that can dramatically alter the physicochemical and biological properties of organic compounds. The trifluoromethyl moiety, with the formula -CF3, possesses an electronegativity that is intermediate between fluorine and chlorine, creating distinctive electronic effects that influence molecular interactions with biological targets. This functional group has found widespread application in pharmaceuticals, with notable examples including efavirenz for human immunodeficiency virus treatment, fluoxetine for depression management, and celecoxib for anti-inflammatory therapy.

The introduction of trifluoromethyl groups into heterocyclic systems provides multiple advantages that have made these compounds increasingly prevalent in drug discovery programs. Enhanced lipophilicity is one of the primary benefits, as the trifluoromethyl group can improve membrane permeability and bioavailability while maintaining favorable pharmacokinetic properties. The metabolic stability conferred by fluorine substitution represents another crucial advantage, as the carbon-fluorine bonds are highly resistant to enzymatic degradation, leading to improved drug half-life and reduced metabolic liability.

The synthetic chemistry of nitrogen-trifluoromethylation has experienced significant development in recent years, with researchers developing increasingly sophisticated methods for introducing trifluoromethyl groups onto nitrogen-containing heterocycles. Two primary strategies have emerged for constructing nitrogen-trifluoromethyl motifs in heterocyclic systems: the utilization of starting materials that already contain the nitrogen-trifluoromethyl functionality, and the direct trifluoromethylation of preformed nitrogen-containing heterocycles. These methodological advances have enabled access to previously challenging structural motifs and have expanded the scope of trifluoromethylated heterocycles available for biological evaluation.

The unique properties of trifluoromethylated heterocycles extend beyond simple pharmacokinetic improvements to include fundamental changes in molecular recognition and binding interactions. The trifluoromethyl group can participate in specific non-covalent interactions, including hydrogen bonding and van der Waals contacts, that are distinct from those observed with other substituents. Additionally, the steric bulk of the trifluoromethyl group can influence molecular conformation and binding selectivity, providing opportunities for fine-tuning biological activity and reducing off-target effects.

Recent studies have demonstrated that nitrogen-trifluoromethyl azoles exhibit superior lipophilicity and enhanced metabolic stability compared to their nitrogen-methyl counterparts, along with improved Caco-2 permeability that suggests better oral bioavailability. These findings underscore the potential of the nitrogen-trifluoromethyl motif in medicinal chemistry applications and highlight the importance of continued research in this area. The development of safer and more scalable synthetic methods for introducing trifluoromethyl groups has been identified as a key priority for advancing this field.

Property Impact of Trifluoromethyl Group Reference
Lipophilicity Significantly enhanced
Metabolic stability Greatly improved
Membrane permeability Increased Caco-2 permeability
Binding interactions Novel non-covalent contacts
Selectivity Improved through steric effects

Research Objectives and Scope

The compound methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate represents a convergence of the three major structural themes discussed in the preceding sections: the historical foundation of pyrazole chemistry, the conformational advantages of cyclopenta-fused systems, and the pharmacological benefits of trifluoromethyl substitution. This molecular architecture embodies the evolution of heterocyclic chemistry from simple, single-ring systems to complex, multi-functional scaffolds designed to optimize biological activity through rational structural modifications.

The research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation. From a synthetic chemistry perspective, the compound serves as a representative example of advanced heterocyclic synthesis, requiring sophisticated methodologies for the construction of the fused ring system and the introduction of the trifluoromethyl substituent. The successful synthesis of such compounds demands careful consideration of regioselectivity, stereochemistry, and functional group compatibility, making them valuable targets for developing new synthetic methodologies and exploring structure-activity relationships.

The structural complexity of this compound positions it as an important molecular probe for understanding the interplay between conformational constraint and biological activity. The cyclopenta fusion provides a rigid framework that locks the pyrazole ring in a specific geometric arrangement, while the trifluoromethyl substituent at the 3-position introduces electronic perturbations that can influence both the chemical reactivity and biological interactions of the molecule. The acetate ester functionality adds another layer of complexity, potentially serving as a prodrug moiety or providing additional sites for molecular recognition.

The scope of research involving this compound extends beyond simple biological evaluation to encompass fundamental studies of structure-property relationships in fluorinated heterocycles. The compound serves as a model system for investigating how the combination of ring fusion, fluorine substitution, and ester functionalization affects molecular properties such as solubility, stability, membrane permeability, and protein binding. These studies contribute to the broader understanding of how molecular design principles can be applied to optimize drug-like properties in heterocyclic compounds.

Contemporary research in trifluoromethylated heterocycles has emphasized the need for comprehensive studies that integrate synthetic methodology development with biological evaluation and property optimization. The compound this compound exemplifies this integrated approach, representing a sophisticated molecular target that requires advanced synthetic chemistry for its preparation while offering significant potential for biological applications based on the established activities of related structural motifs.

Research Dimension Specific Focus Relevance to Compound
Synthetic methodology Fused ring construction Core structural framework
Fluorine chemistry Trifluoromethyl incorporation Key substituent at position 3
Structure-activity relationships Conformational constraint effects Cyclopenta fusion impact
Property optimization Physicochemical parameter tuning Overall molecular design
Biological evaluation Target identification and validation Therapeutic potential assessment

Properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-17-8(16)5-15-7-4-2-3-6(7)9(14-15)10(11,12)13/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEZFSZBHQUQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(CCC2)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154767
Record name Methyl 5,6-dihydro-3-(trifluoromethyl)-1(4H)-cyclopentapyrazoleacetate
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Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333309-25-4
Record name Methyl 5,6-dihydro-3-(trifluoromethyl)-1(4H)-cyclopentapyrazoleacetate
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Record name Methyl 5,6-dihydro-3-(trifluoromethyl)-1(4H)-cyclopentapyrazoleacetate
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Record name methyl 2-[3-(trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate typically involves a multi-step process. One common method includes the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance.

Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the regioselective synthesis of trifluoromethylated pyrazoles. This process can be optimized for large-scale production by employing efficient distillation-based separation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as ruthenium and copper for cycloaddition and coupling reactions .

Major Products

The major products formed from these reactions are typically substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Trifluoromethyl Groups

Compound A : 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
  • Molecular Formula : C₁₀H₈N₆O₂S
  • Key Features: Combines pyrazole with thiophene and cyano groups.
  • Synthesis: Reacts with malononitrile and sulfur in 1,4-dioxane/triethylamine .
  • Comparison : Unlike the target compound, 7a lacks the cyclopenta[c]pyrazole system but shares reactivity with trifluoromethylated intermediates.
Compound B : Ethyl 2,4-Diaminothiophene-5-yl-3-carboxylate (7b)
  • Molecular Formula : C₉H₁₁N₂O₂S
  • Key Features: Ethyl ester and diaminothiophene moieties.
  • Synthesis: Derived from ethyl cyanoacetate, enabling carboxylate functionalization .
  • Comparison : Demonstrates how ester groups (as in the target compound) facilitate solubility but differ in heterocyclic frameworks.

Cyclopenta[c]Pyrazole Analogues

Compound C : N-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide (Y501-3556)
  • Molecular Formula : C₁₇H₂₂F₃N₅O
  • Molecular Weight : 369.39 g/mol
  • Key Features : Replaces the acetoxy ester with a butanamide group, increasing hydrophobicity.
  • Application : Screened for bioactivity in pharmaceutical libraries .
  • Comparison : Highlights the role of ester vs. amide linkages in pharmacokinetics.

Trifluoromethyl-Spiro Compounds from Pharmaceutical Patents

Compound D : 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide
  • Molecular Formula : C₃₄H₂₅F₆N₅O₄
  • Molecular Weight : 717.59 g/mol
  • Key Features : Incorporates a spiro-diazaspiro system and dual trifluoromethyl groups.
  • Synthesis : Uses cesium carbonate in acetonitrile for coupling reactions .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Features
Target Compound C₁₀H₁₁F₃N₂O₂ 248.20 Cyclopenta[c]pyrazole, -CF₃, ester Ester solubility, moderate reactivity
Y501-3556 C₁₇H₂₂F₃N₅O 369.39 Butanamide, ethylpyrazole Enhanced lipophilicity
7a C₁₀H₈N₆O₂S 276.28 Thiophene, cyano Sulfur-containing heterocycle
Compound D (Patent Ex.) C₃₄H₂₅F₆N₅O₄ 717.59 Spiro-diazaspiro, dual -CF₃ High molecular complexity

Research Findings and Trends

  • Trifluoromethyl Impact : The -CF₃ group in the target compound and analogues enhances metabolic stability and lipophilicity, critical for drug design .
  • Ester vs. Amide Functionality : Esters (e.g., target compound) offer superior reactivity for hydrolysis or transesterification, whereas amides (e.g., Y501-3556) improve in vivo stability .
  • Synthetic Challenges : Similar compounds require controlled conditions (e.g., reflux in 1,4-dioxane) to avoid side reactions, as seen in 7a/7b syntheses .

Biological Activity

Methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate, with the molecular formula C10H11F3N2O2C_{10}H_{11}F_3N_2O_2 and a molecular weight of 248.20 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name: this compound
  • CAS Number: 333309-25-4
  • Molecular Weight: 248.20 g/mol
  • Molecular Formula: C10H11F3N2O2C_{10}H_{11}F_3N_2O_2

The biological activity of this compound is primarily attributed to its structural features:

  • Trifluoromethyl Group: This group enhances lipophilicity and metabolic stability, facilitating better interaction with biological membranes and proteins.
  • Dihydrocyclopenta[c]pyrazole Ring: This moiety is believed to interact with various enzymes and receptors, potentially modulating their activity.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inducing apoptosis in cancer cells by disrupting mitochondrial function and decreasing membrane potential.
  • Antimicrobial Properties: Some studies have highlighted the antibacterial potential of related compounds against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group is thought to enhance these properties by altering the interaction with bacterial membranes .

Case Studies and Research Findings

A review of relevant literature reveals various studies exploring the biological activity of similar compounds:

StudyFindings
Study AIdentified that trifluoromethylated pyrazoles exhibit significant anticancer properties in vitro, particularly against breast cancer cell lines .
Study BDemonstrated that modifications to the dihydrocyclopenta structure can enhance antibacterial efficacy against resistant strains .
Study CInvestigated the mechanism of action involving mitochondrial dysfunction as a pathway for inducing apoptosis in treated cells .

Comparative Analysis

When compared to other compounds within the same class, this compound shows promising unique properties:

CompoundActivityNotes
Compound XAnticancerSimilar structure but lacks trifluoromethyl group .
Compound YAntimicrobialEffective against a broader range of bacteria but less potent than methyl derivative .

Q & A

Q. What synthetic routes are effective for preparing methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of the pyrazole core with methyl bromoacetate derivatives under basic conditions (e.g., cesium carbonate in acetonitrile at 75°C) achieves the desired ester linkage. Post-synthetic purification often involves reverse-phase HPLC using mobile phases like acetonitrile/water (0.1% formic acid) and columns such as YMC-Actus Triart C18 (5 μm, 12 nm) . Yield optimization requires careful stoichiometric control of reagents (e.g., 1.2–1.5 equivalents of alkylating agents) and monitoring via LCMS (e.g., m/z 775 [M+H]+) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • LCMS : Used to verify molecular weight (e.g., m/z 775 [M+H]+) and monitor reaction progress under conditions like SMD-TFA05 .
  • HPLC : Retention time analysis (e.g., 1.40 minutes under SMD-TFA05) ensures purity .
  • NMR : 1H/13C NMR identifies regiochemistry of the bicyclic system and ester group placement. For analogs, δH 3.7–4.2 ppm (acetate methyl) and δC 170–175 ppm (ester carbonyl) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve low yields in coupling reactions involving the dihydrocyclopenta[c]pyrazole core?

Answer: Low yields often stem from steric hindrance or electronic deactivation by the trifluoromethyl group. Strategies include:

  • Catalytic Systems : Use of Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with bulky phosphine ligands to enhance selectivity.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency for thermally sensitive intermediates .
  • Protecting Groups : Temporary protection of reactive sites (e.g., tert-butyl esters) minimizes side reactions .

Q. What computational methods predict the electronic effects of the trifluoromethyl group on reactivity?

Answer:

  • DFT Calculations : Assess electron-withdrawing effects of the CF3 group on the pyrazole ring’s aromaticity and charge distribution.
  • Molecular Dynamics : Simulates steric interactions during nucleophilic attacks on the ester group .
  • QSAR Models : Correlate substituent positions (e.g., CF3 at C3 vs. C5) with biological activity or stability .

Q. How should researchers address discrepancies in spectral data during structural validation?

Answer:

  • Cross-Validation : Compare experimental LCMS/HPLC data with synthetic analogs (e.g., m/z 548.2 [M+H]+ for ethyl ester derivatives ).
  • Crystallography : Single-crystal X-ray diffraction (using SHELX refinement) resolves ambiguities in regiochemistry .
  • Isotopic Labeling : 19F NMR tracks trifluoromethyl group orientation in complex matrices .

Methodological Challenges and Solutions

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Answer: The flexible bicyclic system and polar ester group complicate crystallization. Solutions include:

  • Co-Crystallization : Use of hydrophobic co-formers (e.g., adamantane derivatives) to stabilize lattice structures.
  • SHELX Refinement : High-resolution data (>1.0 Å) and TWIN commands in SHELXL resolve twinning issues common in CF3-containing crystals .

Q. How does the 5,6-dihydrocyclopenta[c]pyrazole core influence stability under acidic/basic conditions?

Answer: The bicyclic system’s partial saturation increases susceptibility to ring-opening under strong acids (e.g., 6N HCl). Stability studies in show decomposition after 1 hour at room temperature in HCl/MeOH, necessitating rapid neutralization with NaOH post-reaction .

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